7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
Scientific Research Applications
7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Future Directions
Pyrimidine derivatives, including “7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine”, have shown promise in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on developing more potent and efficacious anticancer drugs with the pyrimidine scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyrimidine . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the triazole or pyrimidine rings.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Mechanism of Action
The mechanism of action of 7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of a chlorine and methylsulfanyl group on the triazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes .
Properties
IUPAC Name |
7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-10-4(7)2-5-8-3-9-11(5)6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWVSBIHNPUZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC=NN21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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